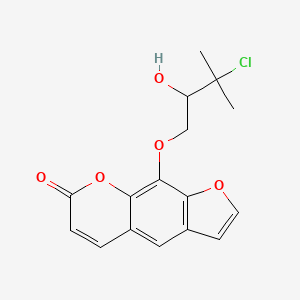
Isosaxalin
Übersicht
Beschreibung
Isosaxalin is a naturally occurring compound found in certain plant species, such as Angelica polymorpha It is known for its potential biological activities, including inhibition of melanin biosynthesis
Wissenschaftliche Forschungsanwendungen
Isosaxalin has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic molecules.
Biology: Studied for its potential biological activities, such as antifungal, antibacterial, and anticancer properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for its inhibitory effects on melanin biosynthesis.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
Target of Action
Isosaxalin, a natural product isolated from Murraya koeningii , is known to have melanin biosynthesis inhibitory activities It’s worth noting that compounds from the same class, isoxazolines, work by selective inhibition of gaba- and glutamate-gated chloride channels .
Mode of Action
Isoxazolines work by selective inhibition of GABA- and glutamate-gated chloride channels, leading to hyper-excitation and death of the flea or tick . This might provide some insight into the possible mode of action of this compound.
Biochemical Pathways
Given its melanin biosynthesis inhibitory activities , it can be inferred that this compound may interfere with the biochemical pathways involved in melanin synthesis.
Result of Action
Given its melanin biosynthesis inhibitory activities , it can be inferred that this compound may lead to a decrease in melanin production at the cellular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isosaxalin can be synthesized through various methods, including the reaction of chalcone dibromides with hydroxylamine hydrochloride under different conditions. The use of potassium hydroxide as a base in the reaction yields mixtures of isomeric isoxazoles. Alternatively, pyridine can be used as a base, although it results in negligible amounts of isoxazoles. The reaction conditions, such as pH and temperature, play a crucial role in determining the yield and regioselectivity of the product .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from plant sources, such as Angelica polymorpha. The process typically includes methanol extraction followed by silica gel column chromatography and high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Isosaxalin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various isoxazole derivatives, which can exhibit different biological activities depending on the functional groups introduced during the reactions .
Vergleich Mit ähnlichen Verbindungen
Isosaxalin is structurally similar to other isoxazole derivatives, such as heraclenin and heraclenol 3’-Me ether. this compound is unique due to its specific inhibitory effects on melanin biosynthesis, which distinguishes it from other similar compounds. Other isoxazole derivatives may exhibit different biological activities, such as antimicrobial or anticancer properties, but do not necessarily share the same mechanism of action as this compound .
List of Similar Compounds
- Heraclenin
- Heraclenol 3’-Me ether
- Isoxazole
- Isoxazoline
Eigenschaften
IUPAC Name |
9-(3-chloro-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5/c1-16(2,17)11(18)8-21-15-13-10(5-6-20-13)7-9-3-4-12(19)22-14(9)15/h3-7,11,18H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNTVHKCIBWHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















